molecular formula C30H35FN6O5S B4298401 7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4298401
M. Wt: 610.7 g/mol
InChI Key: XKWFRRXAQVUNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the benzyl group: This step often involves alkylation reactions using benzyl halides.

    Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions.

    Thioether formation: This involves the reaction of thiols with electrophilic carbon centers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmaceuticals.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-[(3,4-diethoxyphenyl)methyl]-8-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35FN6O5S/c1-5-41-23-12-7-20(17-24(23)42-6-2)18-37-26-27(33(3)30(40)34(4)28(26)39)32-29(37)43-19-25(38)36-15-13-35(14-16-36)22-10-8-21(31)9-11-22/h7-12,17H,5-6,13-16,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWFRRXAQVUNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(N=C2SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)N(C(=O)N(C3=O)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-(3,4-DIETHOXYBENZYL)-8-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

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